2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
Description
This compound features a pyrazine-dione core substituted with a 3-fluorophenyl group at the 4-position and an acetonitrile moiety at the 1-position. The 3-fluorophenyl substituent introduces electronic effects (e.g., electron-withdrawing fluorine) that may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c13-9-2-1-3-10(8-9)16-7-6-15(5-4-14)11(17)12(16)18/h1-3,6-8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRAMEYVKIDUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various halogen atoms into the fluorophenyl ring.
Scientific Research Applications
2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the dioxo-dihydropyrazinyl moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following analogs share the pyrazine-dione core but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Compound A : 2-(4-(3-Fluoro-4-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
- Substituent : 3-Fluoro-4-methylphenyl group (vs. 3-fluorophenyl in the target compound).
Compound B : N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide
- Substituent : Acetamide-linked 3,4-dimethoxyphenyl group (vs. acetonitrile in the target compound).
- Impact : The acetamide group increases hydrogen-bonding capacity (higher polar surface area: 69.44 Ų) and molecular weight (399.38 g/mol), which may enhance target binding but reduce metabolic stability .
Compound C : Ethyl (2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetate
Physicochemical Properties Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₉FN₃O₂ (estimated) | C₁₃H₁₁FN₃O₂ | C₂₀H₁₈FN₃O₅ | C₈H₁₀N₂O₄ |
| Molecular Weight | ~245.22 g/mol | ~259.25 g/mol | 399.38 g/mol | 198.18 g/mol |
| logP | ~0.5 (estimated) | ~1.0 (estimated) | 0.8155 | ~1.5–2.0 (estimated) |
| Polar Surface Area | ~70 Ų (estimated) | ~65 Ų (estimated) | 69.44 Ų | ~85 Ų (estimated) |
| Key Functional Groups | Acetonitrile, Fluorophenyl | Methylfluorophenyl | Acetamide, Dimethoxyphenyl | Ethyl ester |
Biological Activity
The compound 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a member of the pyrazine derivative family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated phenyl group, a dioxo moiety, and a cyano group, which may contribute to its biological activity through various interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazinones have been shown to exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds have been reported in the range of 1.184 to 9.379 µM , indicating potent activity against cancer cells .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.184 | MCF-7 |
| Compound B | 9.379 | A549 |
| Compound C | 19.90 | HeLa |
The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds with similar dioxo structures have been implicated in the inhibition of VEGFR-2 and c-Met tyrosine kinases, which are critical in tumor angiogenesis and metastasis .
Case Study 1: In Vitro Analysis
In a laboratory setting, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutic agents.
Case Study 2: In Vivo Efficacy
An in vivo study involving a mouse model of breast cancer demonstrated that administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups. This suggests that the compound not only inhibits cancer cell proliferation but may also affect tumor microenvironment interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
